Tris(2-aminoethyl)amine
Overview
Description
Tris(2-aminoethyl)amine is an organic compound with the formula N(CH₂CH₂NH₂)₃. This colorless liquid is highly basic and soluble in water. It consists of a tertiary amine center and three pendant primary amine groups. This compound is used as a crosslinking agent in the synthesis of polyimine networks and as a tripodal ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-aminoethyl)amine can be synthesized via the hydrogenation of polynitriles in the presence of a Raney cobalt catalyst. The hydrogenation is optionally conducted in the presence of anhydrous ammonia . Another method involves the direct anchoring of the amine on metal oxides or on metal oxides functionalized with (3-chloropropyl)trimethoxysilane .
Industrial Production Methods: In industrial settings, this compound is produced through batchwise hydrogenation of polynitriles. The gradual addition of polynitriles into a fed-batch reactor containing Raney cobalt catalyst is a common approach .
Types of Reactions:
Condensation Reactions: this compound reacts rapidly with aromatic aldehydes to form imines, with water as a byproduct.
Substitution Reactions: It reacts with aryl isocyanates and isothiocyanates to give tris-urea and tris-thiourea derivatives.
Common Reagents and Conditions:
Aromatic Aldehydes: Used in condensation reactions to form imines.
Aryl Isocyanates and Isothiocyanates: Used in substitution reactions to form tris-urea and tris-thiourea derivatives.
Major Products:
Imines: Formed from condensation reactions with aromatic aldehydes.
Tris-urea and Tris-thiourea Derivatives: Formed from reactions with aryl isocyanates and isothiocyanates.
Scientific Research Applications
Tris(2-aminoethyl)amine has a wide range of applications in scientific research:
Coordination Chemistry: Used as a tetradentate chelating ligand to form stable complexes with transition metals.
Carbon Dioxide Absorbent: Acts as a carbon dioxide absorbent in various applications.
Peptide Synthesis: Used as a reagent for the cleavage of the fluorenylmethyloxycarbonyl (Fmoc) group in peptide synthesis.
Wastewater Treatment: Grafted with multi-walled carbon nanotubes for solid-phase extraction of metal ions.
Perovskite Stabilization: Enhances the stability of mixed-cation perovskites under humid and thermal stress conditions.
Mechanism of Action
Tris(2-aminoethyl)amine functions as a trifunctional amine, forming tri-isocyanates when derivatized with phosgene (COCl₂). It reacts rapidly with aromatic aldehydes to form imines, a process that involves the formation of water as a byproduct . This fast and efficient reaction makes it a valuable reagent in the preparation of polyimines .
Comparison with Similar Compounds
- Diethylenetriamine
- Triethylenetetramine
- Tetraethylenepentamine
- Bis(3-aminopropyl)amine
- Tris(3-aminopropyl)amine
Uniqueness: Tris(2-aminoethyl)amine is unique due to its tripodal structure, which allows it to form stable complexes with transition metals and act as a versatile ligand in coordination chemistry . Its ability to rapidly form imines with aromatic aldehydes also sets it apart from other similar compounds .
Properties
CAS No. |
14350-52-8 |
---|---|
Molecular Formula |
C6H19ClN4 |
Molecular Weight |
182.69 g/mol |
IUPAC Name |
N',N'-bis(2-aminoethyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C6H18N4.ClH/c7-1-4-10(5-2-8)6-3-9;/h1-9H2;1H |
InChI Key |
OLOFKONCZZLWKI-UHFFFAOYSA-N |
SMILES |
C(CN(CCN)CCN)N |
Canonical SMILES |
C(CN(CCN)CCN)N.Cl |
physical_description |
Clear dark yellow liquid; Hygroscopic; [Sigma-Aldrich MSDS] |
vapor_pressure |
0.02 [mmHg] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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